3-amino-N-(butan-2-yl)propanamide
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Overview
Description
3-amino-N-(butan-2-yl)propanamide is a biochemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound has a molecular weight of 144.21 . The compound should be stored at room temperature .Scientific Research Applications
1. Synthesis and Biological Properties
3-Amino-N-(butan-2-yl)propanamide and its derivatives have been studied for their potential in synthesizing new compounds with biological properties. For instance, basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, related to this compound, have shown considerable local anesthetic activity (Saxena, Singh, Agarwal, & Mehra, 1984).
2. Root Growth-Inhibitory Activity
A series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, related to this compound, showed potent root growth-inhibitory activity, suggesting potential agricultural applications (Kitagawa & Asada, 2005).
3. Mass Spectral Behavior
The mass spectral behavior of compounds similar to this compound, like 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, has been characterized, providing insights into the analysis of such compounds (Mallen, Cort, & Cockerill, 1979).
4. Synthesis of Heterocyclic Compounds
This compound derivatives have been used as precursors for synthesizing various heterocyclic compounds, demonstrating their importance in organic synthesis (Fadda, Abdel‐Galil, & Elattar, 2015).
5. Development of Anticonvulsant Agents
Derivatives of this compound have been explored for their potential as hybrid anticonvulsant agents, joining chemical fragments of known antiepileptic drugs (Kamiński et al., 2015).
6. Antioxidant and Anticancer Activity
Certain derivatives of this compound have shown promising antioxidant and anticancer activities, indicating their potential in therapeutic applications (Tumosienė et al., 2020).
7. Urease Inhibition
Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, structurally related to this compound, have shown potent urease inhibitory activity, suggesting potential medicinal applications (Nazir et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-amino-N-butan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-6(2)9-7(10)4-5-8/h6H,3-5,8H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZOLZSKMCSZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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